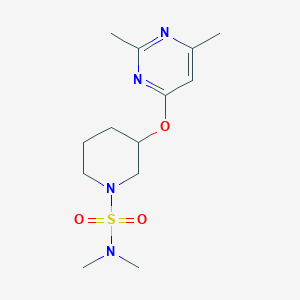
1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one, also known as BMB-4, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazinone derivative that has been synthesized through various methods, and has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one is not fully understood, but studies have shown that it may act as an inhibitor of various signaling pathways involved in cancer cell growth and proliferation. It may also induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth, and to induce changes in the expression of various genes. It has also been found to have antioxidant and anti-inflammatory effects, which may have implications in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one has several advantages for use in lab experiments. It is relatively easy to synthesize, and has been found to have high purity and stability. It is also relatively inexpensive compared to other compounds used in cancer research. However, 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one has some limitations, such as its low solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one. Another area of interest is the exploration of its potential applications in the treatment of various diseases, such as inflammation and neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one, and to explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one involves the reaction of 4-bromobenzaldehyde with 2-methoxybenzylamine to form the intermediate, which is then reacted with pyrazinone to yield the final product. This method has been optimized to improve the yield and purity of 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one, and has been used in various studies.
Wissenschaftliche Forschungsanwendungen
1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one has anticancer properties, and can inhibit the growth of various cancer cell lines. It has also been found to have anti-inflammatory and antioxidant properties, which may have implications in the treatment of various diseases.
Eigenschaften
IUPAC Name |
1-(4-bromophenyl)-3-[(2-methoxyphenyl)methylamino]pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-24-16-5-3-2-4-13(16)12-21-17-18(23)22(11-10-20-17)15-8-6-14(19)7-9-15/h2-11H,12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPPFKQIIBLDQX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2=NC=CN(C2=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-bromophenyl)-3-((2-methoxybenzyl)amino)pyrazin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 2-({2-[(3-nitrophenyl)methylene]hydrazino}carbonyl)-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2696915.png)


![N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide](/img/structure/B2696921.png)
![1-[4-[(3Ar,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696924.png)
![Ethyl 2-(2-((4-oxo-3-(3-(trifluoromethyl)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)acetate](/img/structure/B2696925.png)



![2-[4-(Benzylsulfonyl)piperazino]-4,8-dimethylquinoline](/img/structure/B2696931.png)



![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)